molecular formula C10H10O3 B6619392 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 716339-79-6

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B6619392
CAS No.: 716339-79-6
M. Wt: 178.18 g/mol
InChI Key: ZYBXNWWZYMLXAP-UHFFFAOYSA-N
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Description

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with indene, a bicyclic hydrocarbon.

    Hydroxylation: The indene is subjected to hydroxylation to introduce the hydroxyl group at the 5-position. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 4-position. This can be done through carboxylation reactions using carbon dioxide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of 5-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2,3-dihydro-1H-indene-4-carboxaldehyde
  • 5-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
  • 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid

Uniqueness

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXNWWZYMLXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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